molecular formula C11H11BrN2O B1294048 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole CAS No. 917562-24-4

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

Cat. No. B1294048
M. Wt: 267.12 g/mol
InChI Key: GCWZNWCXTVAODV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and potential applications in various fields. The presence of a bromophenyl group and an isopropyl substituent in the molecule suggests that it may have unique physical, chemical, and spectral characteristics that could be of interest in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazides. In the case of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, although the specific synthesis is not detailed in the provided papers, a similar approach could be employed. For instance, a one-pot, three-component synthesis method has been described for the preparation of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles, which involves the reaction of N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid . Additionally, the Suzuki cross-coupling reaction has been used to prepare symmetrically substituted derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been extensively studied. For example, the crystal structure of a related compound, N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, which could suggest similar structural characteristics for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole . Molecular orbital calculations, such as semi-empirical and ab initio methods, have been used to predict the bond angles, bond lengths, and torsion angles, which closely match experimental values .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. The presence of a bromophenyl group in the molecule suggests that it could participate in further chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are commonly used to introduce various aryl or heteroaryl groups . The isopropyl group could also affect the reactivity and the overall chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are often studied using spectroscopic techniques. For instance, the UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been investigated, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The aryl groups attached to the oxadiazole ring have been found to influence these spectral properties, which could also be the case for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. Additionally, mesogenic studies on similar compounds have shown that the substitution pattern on the oxadiazole ring can enrich mesogenic properties, indicating that the target compound may also exhibit interesting mesophases .

Scientific Research Applications

  • Field : Polymer Science

    • Application : Used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Field : Biological Research

    • Application : Investigating the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
    • Method : The study involved the synthesis of a pyrazoline derivative and its application on rainbow trout alevins, Oncorhynchus mykiss .
    • Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
  • Field : Polymer Science

    • Application : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Field : Biological Research

    • Application : Indole derivatives have various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Various natural compounds contain indole as parent nucleus for example tryptophan .
    • Results : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

properties

IUPAC Name

3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWZNWCXTVAODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649574
Record name 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

CAS RN

917562-24-4
Record name 3-(4-Bromophenyl)-5-(1-methylethyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Akporji - 2021 - search.proquest.com
I. A new biaryl phosphine-containing ligand from an active palladium catalyst for ppm level Suzuki-Miyaura couplings, enabled by aqueous micellar reaction medium is presented. A …
Number of citations: 2 search.proquest.com

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